N-cyclohexyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
Description
The compound N-cyclohexyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a thieno[3,2-d]pyrimidine derivative featuring a 2,4-dioxo core, a 3-(2-thiophen-2-ylethyl) substituent, and an N-cyclohexyl acetamide side chain. Below, we compare its structural, synthetic, and biological attributes with closely related analogs.
Properties
IUPAC Name |
N-cyclohexyl-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c24-17(21-14-5-2-1-3-6-14)13-23-16-9-12-28-18(16)19(25)22(20(23)26)10-8-15-7-4-11-27-15/h4,7,9,11-12,14,18H,1-3,5-6,8,10,13H2/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZVZFVIMCXRGY-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N3O3S2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a complex organic compound belonging to the thienopyrimidine class. This compound has garnered attention for its potential biological activities, particularly in cancer research and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 383.5 g/mol. The compound features a thieno[3,2-d]pyrimidine core structure characterized by sulfur and nitrogen atoms in its heterocyclic framework, contributing to its biological activity and chemical reactivity .
Research indicates that this compound exhibits significant biological activity by targeting specific enzymes and receptors involved in cellular processes. Its mechanism of action likely involves:
- Inhibition of Enzymes : The compound interferes with signaling pathways that regulate cell growth and apoptosis. This can lead to the inhibition of enzyme activity critical for cancer cell survival.
- Modulation of Cell Signaling : Interaction studies have shown that N-cyclohexyl-2-{...} engages with various molecular targets, leading to significant effects on cell proliferation and survival .
Anticancer Properties
Several studies have highlighted the anticancer potential of N-cyclohexyl-2-{...}. For instance:
- A study screening a drug library identified this compound as a novel anticancer agent effective against multicellular spheroids. This format mimics the tumor microenvironment more accurately than traditional two-dimensional cell cultures .
Enzyme Inhibition
The compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical in DNA synthesis and repair. Inhibition of DHFR can lead to reduced proliferation of cancer cells .
Research Findings Summary
Scientific Research Applications
N-cyclohexyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide has been shown to exhibit significant biological activities:
- Anticancer Properties : Research indicates that this compound can inhibit specific enzymes and receptors involved in cell proliferation and apoptosis. It has demonstrated the ability to induce cell death in various cancer cell lines by interfering with critical signaling pathways.
- Enzyme Inhibition : Interaction studies reveal that it engages with molecular targets that modulate cellular processes. Its mechanism likely involves binding to enzymes that regulate metabolic pathways crucial for cancer cell survival .
Potential Therapeutic Applications
Given its biological activity, this compound shows promise in several therapeutic areas:
- Cancer Treatment : Due to its ability to induce apoptosis in cancer cells, this compound may serve as a lead compound for developing new anticancer agents.
- Inflammatory Disorders : The structural similarities with other known anti-inflammatory agents suggest potential applications in treating inflammatory diseases .
Case Studies
Several case studies have explored the efficacy of N-cyclohexyl-2-{...} in laboratory settings:
- Study on Antitumor Activity : A study demonstrated that this compound significantly inhibited tumor growth in xenograft models by inducing apoptosis through specific signaling pathways .
- Mechanistic Studies : Research involving enzyme assays showed that N-cyclohexyl... effectively inhibited certain kinases implicated in cancer progression.
Comparison with Similar Compounds
Structural Features
Target Compound
- Core: Thieno[3,2-d]pyrimidine-2,4-dione.
- Substituents :
- Position 3 : 2-(Thiophen-2-yl)ethyl group (enhances π-π stacking).
- Position 1 : Acetamide linked to cyclohexyl (hydrophobic, improves membrane permeability).
- Molecular Formula : C₂₂H₂₄N₄O₃S₂.
- Molar Mass : ~456.57 g/mol.
Key Analogs
2-[2,4-Dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-(3-ethylphenyl)acetamide (CAS 1261005-56-4) Differences: Replaces cyclohexyl with 3-ethylphenyl in the acetamide chain. Molecular Formula: C₂₂H₂₁N₃O₃S₂. Molar Mass: 439.55 g/mol. Implications: Reduced hydrophobicity compared to cyclohexyl; may alter target binding .
2-[1-{2-[(2,5-Dichlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-thieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-phenylethyl)acetamide Differences: Features dichlorophenyl and phenylethyl groups. Molecular Formula: C₂₂H₁₇Cl₂N₅O₃S₂. Implications: Electron-withdrawing Cl atoms may increase metabolic instability but enhance target affinity .
N-((1R,2R)-2-Hydroxycyclohexyl)-2-(4-(thieno[3,2-d]pyrimidin-4-yl)phenyl)acetamide Differences: Hydroxycyclohexyl group and phenyl-thienopyrimidine linkage.
Physicochemical Properties
| Property | Target Compound | CAS 1261005-56-4 | Dichlorophenyl Analog | Hydroxycyclohexyl Derivative |
|---|---|---|---|---|
| Molar Mass (g/mol) | 456.57 | 439.55 | 515.39 | ~430 (estimated) |
| LogP | ~3.2 (predicted) | ~2.8 | ~3.5 | ~1.9 |
| Solubility | Low (hydrophobic) | Moderate | Low | Moderate (due to -OH) |
Structure-Activity Relationship (SAR)
- Acetamide Chain :
- Core Modifications :
Pharmacological Data
Q & A
Q. What are the key steps and methodologies for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the thieno[3,2-d]pyrimidine core, followed by substitution or alkylation to introduce functional groups like the thiophen-2-yl ethyl moiety. Critical steps include cyclization under controlled temperatures (e.g., 60–80°C) and solvent systems such as dimethylformamide (DMF) or acetonitrile. Final purification often employs column chromatography, with structural confirmation via NMR and mass spectrometry .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HR-MS) are standard for structural elucidation. Thin-Layer Chromatography (TLC) monitors reaction progress, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). Infrared (IR) spectroscopy may verify functional groups like amides or carbonyls .
Q. What preliminary biological assays are recommended for evaluating its activity?
Initial screening includes enzyme inhibition assays (e.g., kinase or protease targets) and antimicrobial testing via broth microdilution. Cytotoxicity can be assessed using cell viability assays (MTT or resazurin) against cancer cell lines. Dose-response curves (IC₅₀ values) provide preliminary efficacy data .
Q. Which solvents and reaction conditions optimize synthesis yield?
Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) enhance solubility of intermediates. Elevated temperatures (70–100°C) accelerate cyclization, while inert atmospheres (N₂/Ar) prevent oxidation. Catalytic bases (e.g., triethylamine) improve reaction efficiency in amide bond formation .
Advanced Research Questions
Q. How can reaction yields be optimized in the final synthetic step?
Yield optimization requires fine-tuning stoichiometry (1.2–1.5 equivalents of nucleophiles), solvent polarity (e.g., switching from toluene to DMF for better solubility), and catalyst loading (5–10 mol% Pd for cross-coupling). Post-reaction quenching with ice-water and iterative recrystallization (ethanol/water) enhance purity .
Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR peaks)?
Cross-validate with 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Computational tools (DFT calculations) predict chemical shifts, while spiking experiments with authentic standards confirm peak assignments. Impurity profiling via LC-MS identifies byproducts .
Q. What strategies are effective for stability studies under varying pH and temperature?
Conduct accelerated degradation studies at 40–60°C and pH 1–13. Monitor decomposition via HPLC-UV/Vis and LC-MS. Kinetic modeling (Arrhenius plots) predicts shelf-life, while stabilizing excipients (e.g., cyclodextrins) mitigate hydrolysis of the acetamide group .
Q. How can computational methods elucidate the compound’s mechanism of action?
Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases). Molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes. Pharmacophore modeling identifies critical interaction sites for SAR refinement .
Q. What approaches are used to resolve synthetic impurities or byproducts?
Impurity removal employs gradient elution in flash chromatography (silica gel, hexane/EtOAc). Recrystallization in ethanol/water mixtures isolates the pure compound. For persistent byproducts, optimize protecting group strategies (e.g., Boc for amines) to block undesired side reactions .
Q. How to design structure-activity relationship (SAR) studies for analogs?
Synthesize derivatives with systematic modifications (e.g., substituents on the thiophene or cyclohexyl groups). Compare bioactivity data (IC₅₀, Ki) in tabular format (see Table 1) and use QSAR models to correlate structural features with potency. Clustering analysis identifies critical pharmacophores .
Q. Table 1: Example of SAR Data for Structural Analogs
| Compound Modification | Target Activity (IC₅₀, nM) | Key Structural Influence |
|---|---|---|
| Thiophene → Phenyl substitution | 850 ± 45 | Reduced π-π stacking |
| Cyclohexyl → Methyl substitution | >10,000 | Loss of hydrophobic interactions |
| Addition of fluoro group at C5 | 120 ± 10 | Enhanced binding affinity |
Data adapted from comparative studies in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
